1-(2-Aminophenyl)-3-azetidinol
Overview
Description
1-(2-Aminophenyl)-3-azetidinol is a chemical compound with the molecular formula C9H12N2O. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminophenyl)-3-azetidinol can be synthesized through several methods. One common approach involves the hydrogenolysis of azetidine derivatives using palladium on carbon (Pd/C) as a catalyst in methanol . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metaperiodate for oxidative cleavage, palladium on carbon (Pd/C) for hydrogenolysis, and various organometallic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with sodium metaperiodate yields dialdehydes, while hydrogenolysis with Pd/C produces dihydroxyethyl derivatives .
Scientific Research Applications
1-(2-Aminophenyl)-3-azetidinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-azetidinol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
1-(2-Aminophenyl)-3-azetidinol can be compared with other azetidine derivatives, such as:
2-(Aminomethyl)azetidine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
3-(Aminophenyl)azetidine:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-aminophenyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-1-2-4-9(8)11-5-7(12)6-11/h1-4,7,12H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNUSWKZIGYTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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